

A Comparative Analysis of Simazine and Atrazine: Water Solubility and Runoff Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Simazine-alachlor mixt.	
Cat. No.:	B15193286	Get Quote

This guide provides a detailed comparison of two common triazine herbicides, simazine and atrazine, with a specific focus on their water solubility and subsequent potential for surface water runoff. For researchers and scientists in environmental science and agriculture, understanding these properties is critical for predicting the environmental fate of these compounds and developing strategies to mitigate off-site transport.

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical properties of simazine and atrazine, which are crucial in determining their behavior in the environment. Atrazine is significantly more soluble in water than simazine.

Property	Simazine	Atrazine
Water Solubility	3.5 - 6.2 mg/L[1][2]	34.7 mg/L[3]
Log Kow (Octanol-Water Partition Coefficient)	2.1[1]	2.60 - 2.71[3]
Koc (Soil Organic Carbon- Water Partitioning Coefficient)	130 mL/g (average)[2]	1.96 - 3.38 (range of reported values)[3]
Soil Half-life (DT50)	11 to 174 days[1][4]	13 to 261 days[5]

Runoff Potential: A Comparative Overview

The potential for a herbicide to be transported from a treated field via surface runoff is influenced by several factors, including its water solubility, its tendency to adsorb to soil particles (indicated by Koc), and the characteristics of the treated area (e.g., soil type, slope, vegetative cover).

Experimental data suggests that simazine has a lower runoff potential compared to atrazine.[6] This is primarily attributed to its lower water solubility and greater affinity for binding with soil and organic particles.[6] One study conducted on simulated lawn areas found that seasonal runoff losses for atrazine were 15.9%, whereas for simazine, they were significantly lower at 3.5%.[6]

The timing of runoff events relative to herbicide application is also a critical factor. For atrazine, high initial losses were observed shortly after the start of a runoff event.[6] In one experiment, 14.43% of the total 18.25% of atrazine lost in runoff occurred within the first 15 minutes.[6] In contrast, simazine exhibited a more consistent, static loss pattern over time, which is attributed to its lower water solubility.[6]

Farming practices can also influence the runoff of these herbicides. For instance, tilled fields have been shown to have lower simazine runoff compared to untilled fields.[7] However, tilling may also increase the potential for movement into groundwater.[7] The use of cover crops on untilled land can significantly reduce simazine runoff.[7]

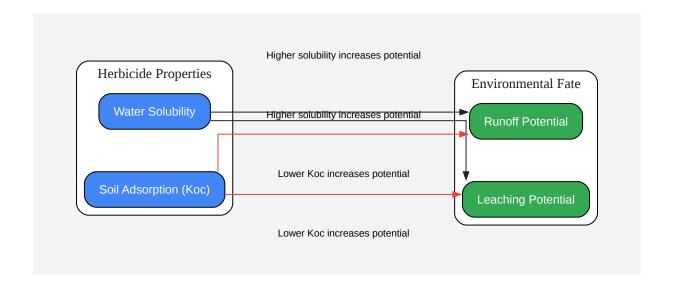
Experimental Protocols Water Solubility Determination (Flask Method)

A standard method for determining the water solubility of compounds like simazine and atrazine is the Shake-Flask Method, which is based on OECD Guideline 105.

- Preparation of a Saturated Solution: An excess amount of the test substance (simazine or atrazine) is added to a flask containing distilled water.
- Equilibration: The flask is agitated at a constant temperature (e.g., 20°C or 25°C) for a period sufficient to reach equilibrium (typically 24 to 48 hours). This ensures that the water is fully saturated with the herbicide.

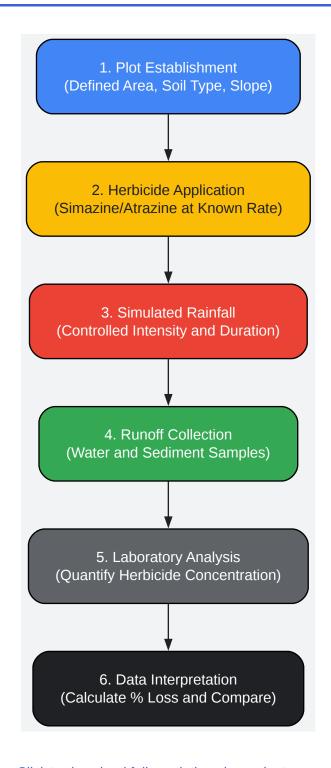
- Phase Separation: The solution is then allowed to stand to allow undissolved particles to settle. Centrifugation may be used to aid in the separation of the solid and aqueous phases.
- Sampling and Analysis: A sample of the clear, aqueous supernatant is carefully taken. The concentration of the herbicide in the water sample is then determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a nitrogen-phosphorus detector.[4]
- Replicates: The experiment is repeated multiple times to ensure the reproducibility of the results.

Herbicide Runoff Assessment (Field Plot with Simulated Rainfall)


Field studies are essential for understanding the runoff potential of herbicides under realistic environmental conditions. A common experimental setup involves the use of small plots and a rainfall simulator.

- Plot Establishment: Test plots are established on a representative soil type and slope. Each
 plot is typically isolated with borders to prevent runoff from entering or leaving the designated
 area.
- Herbicide Application: The herbicides (simazine and atrazine) are applied to the plots at a known rate, mimicking typical agricultural practices.
- Rainfall Simulation: A rainfall simulator is used to apply artificial rainfall at a controlled intensity and duration.[8] This allows for the creation of a runoff event under standardized conditions.
- Runoff Collection: Runoff water and any eroded sediment are collected from the lowest point
 of each plot over the duration of the simulated rainfall event.[8] The total volume of runoff is
 measured.
- Sample Analysis: The collected runoff samples are analyzed to determine the concentration
 of the herbicide. This is often done using methods like GC-MS (Gas Chromatography-Mass
 Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry).

• Data Calculation: The total mass of the herbicide lost in the runoff is calculated by multiplying the concentration of the herbicide in the runoff by the total volume of the runoff. This value is often expressed as a percentage of the amount of herbicide initially applied.


Visualizations

Click to download full resolution via product page

Caption: Relationship between herbicide properties and environmental transport.

Click to download full resolution via product page

Caption: Experimental workflow for herbicide runoff assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. waterquality.gov.au [waterquality.gov.au]
- 2. Simazine | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. Table 4-2, Physical and Chemical Properties of Atrazine Toxicological Profile for Atrazine
 NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. Atrazine Wikipedia [en.wikipedia.org]
- 6. Simazine may be a better choice than atrazine for home lawns near surface waters [Isuagcenter.com]
- 7. Chemistry and fate of simazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Test of a Non-Uniform Mixing Model for Transfer of Herbicides to Surface Runoff [elibrary.asabe.org]
- To cite this document: BenchChem. [A Comparative Analysis of Simazine and Atrazine: Water Solubility and Runoff Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15193286#comparison-of-simazine-and-atrazine-water-solubility-and-runoff-potential]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com